
1-(2-methylphenyl)-4-(phenylsulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methylphenyl)-4-(phenylsulfonyl)piperazine, also known as PEPAP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential use in the treatment of several diseases.
Mecanismo De Acción
The exact mechanism of action of 1-(2-methylphenyl)-4-(phenylsulfonyl)piperazine is not fully understood, but it is believed to act on several neurotransmitter systems in the brain, including the serotonin and dopamine systems. 1-(2-methylphenyl)-4-(phenylsulfonyl)piperazine has been found to increase the levels of serotonin and dopamine in certain areas of the brain, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
1-(2-methylphenyl)-4-(phenylsulfonyl)piperazine has been found to have several biochemical and physiological effects in animal models. It has been shown to increase the levels of several neurotransmitters, including serotonin, dopamine, and norepinephrine, in certain areas of the brain. 1-(2-methylphenyl)-4-(phenylsulfonyl)piperazine has also been found to increase the expression of certain genes involved in neuroplasticity, which may contribute to its antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-methylphenyl)-4-(phenylsulfonyl)piperazine has several advantages for lab experiments, including its high potency and selectivity for certain neurotransmitter systems. However, 1-(2-methylphenyl)-4-(phenylsulfonyl)piperazine also has several limitations, including its poor solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the study of 1-(2-methylphenyl)-4-(phenylsulfonyl)piperazine. One direction is to further investigate its mechanism of action and its effects on other neurotransmitter systems in the brain. Another direction is to explore its potential use in the treatment of other diseases, such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to determine the optimal dosage and administration of 1-(2-methylphenyl)-4-(phenylsulfonyl)piperazine for therapeutic use.
Métodos De Síntesis
1-(2-methylphenyl)-4-(phenylsulfonyl)piperazine can be synthesized through several methods, including the reaction of 1-(2-methylphenyl)piperazine with phenylsulfonyl chloride in the presence of a base, such as triethylamine or sodium hydroxide. The reaction is carried out in an organic solvent, such as dichloromethane or ethyl acetate, at room temperature or under reflux conditions. The product is then purified through column chromatography to obtain pure 1-(2-methylphenyl)-4-(phenylsulfonyl)piperazine.
Aplicaciones Científicas De Investigación
1-(2-methylphenyl)-4-(phenylsulfonyl)piperazine has been extensively studied for its potential use in the treatment of several diseases, including depression, anxiety, and schizophrenia. It has been shown to have significant antidepressant and anxiolytic effects in animal models. 1-(2-methylphenyl)-4-(phenylsulfonyl)piperazine has also been found to have antipsychotic effects and can reduce the symptoms of schizophrenia in animal models.
Propiedades
IUPAC Name |
1-(benzenesulfonyl)-4-(2-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-15-7-5-6-10-17(15)18-11-13-19(14-12-18)22(20,21)16-8-3-2-4-9-16/h2-10H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZKIJOVBGFZJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzenesulfonyl-4-o-tolyl-piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(ethylamino)-N-[2-(3-phenyl-1-piperidinyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5692173.png)
![2-(4-fluorophenyl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5692181.png)
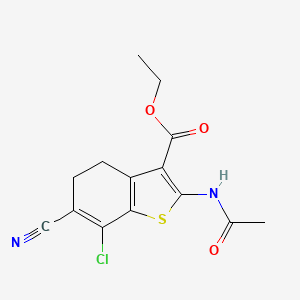
![1-acetyl-N-{rel-(3R,4S)-4-isopropyl-1-[2-(methylamino)-2-oxoethyl]-3-pyrrolidinyl}-4-piperidinecarboxamide hydrochloride](/img/structure/B5692192.png)
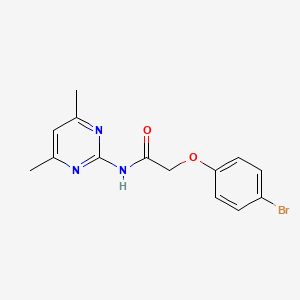
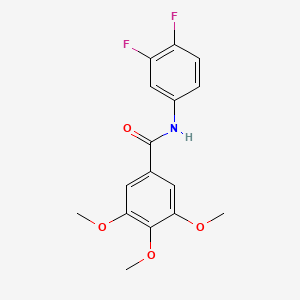
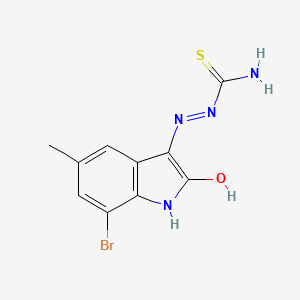
![N-[3-oxo-2-phenyl-5-(1-pyrrolidinyl)-2,3-dihydro-4-pyridazinyl]acetamide](/img/structure/B5692229.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-N'-phenylurea](/img/structure/B5692241.png)
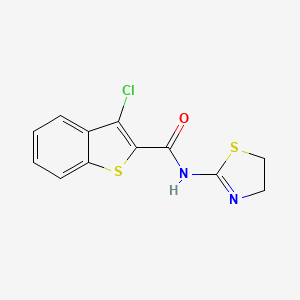
![1-(3,5-dichloro-4-methylbenzoyl)-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B5692265.png)
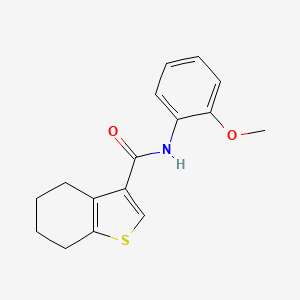
![3-piperidin-3-yl-N-[(1-propyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B5692281.png)
![3-amino-8-bromo-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5692285.png)